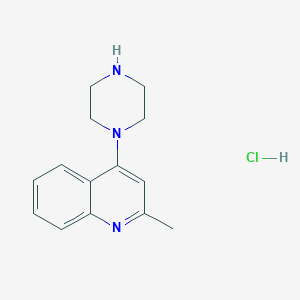

2-Methyl-4-(piperazin-1-yl)quinoline hydrochloride

Description

2-Methyl-4-(piperazin-1-yl)quinoline hydrochloride is a heterocyclic compound featuring a quinoline core substituted with a methyl group at position 2 and a piperazine ring at position 4, forming a hydrochloride salt. The quinoline scaffold is widely utilized in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets. The piperazine moiety enhances solubility via its basic nitrogen atoms, while the methyl group at position 2 may influence steric and electronic properties.

Properties

IUPAC Name |

2-methyl-4-piperazin-1-ylquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3.ClH/c1-11-10-14(17-8-6-15-7-9-17)12-4-2-3-5-13(12)16-11;/h2-5,10,15H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBBGXFCWZQCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)N3CCNCC3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589195 | |

| Record name | 2-Methyl-4-(piperazin-1-yl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051369-30-2 | |

| Record name | Quinoline, 2-methyl-4-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1051369-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(piperazin-1-yl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperazin-1-yl)quinoline hydrochloride typically involves the reaction of 2-methylquinoline with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine group facilitates nucleophilic substitution at the quinoline ring or via its own nitrogen atoms.

Key reactions:

-

Alkylation/Acylation of Piperazine Nitrogen:

The secondary amines in the piperazine ring react with alkyl halides or acyl chlorides. For example:This reaction is critical for modifying pharmacokinetic properties in drug discovery .

-

Quinoline Ring Functionalization:

Electrophilic substitution occurs at the quinoline’s 6- or 8-positions under acidic conditions. Halogenation with bromine or chlorine yields derivatives like 6-bromo-2-methyl-4-(piperazin-1-yl)quinoline.

Oxidation and Reduction

The methyl group and quinoline ring undergo redox transformations.

Oxidation:

-

The methyl group at the 2-position oxidizes to a carboxylic acid using KMnO₄ in acidic media:

-

Quinoline N-oxides form with H₂O₂ in acetic acid, enhancing solubility .

Reduction:

-

Catalytic hydrogenation (H₂, Pd/C) reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline, altering electronic properties .

| Process | Reagents/Conditions | Products | References |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | 2-Carboxy-4-(piperazin-1-yl)quinoline | |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | Tetrahydroquinoline derivative |

Condensation and Cycloaddition

The compound participates in condensation reactions to form heterocyclic systems.

Schiff Base Formation:

-

Reacts with aldehydes (e.g., 4-fluorobenzaldehyde) to form hydrazone-linked derivatives under acidic conditions :

Cycloaddition:

-

Piperazine’s NH groups engage in [3+2] cycloadditions with nitriles to form tetrazoloquinolines, useful in medicinal chemistry .

| Reaction | Reagents/Conditions | Products | References |

|---|---|---|---|

| Schiff base formation | 4-Fluorobenzaldehyde, PTSA | 4-Fluorophenylhydrazone derivative | |

| Cycloaddition | NaN₃, CuI, DMF, 100°C | Tetrazolo[1,5-a]quinoline |

Metal Complexation

The piperazine nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.

Example:

-

Coordination with Cu(II) in methanol yields a square-planar complex, characterized by UV-Vis and ESR spectroscopy .

| Metal Ion | Ligand Sites | Complex Geometry | Applications | References |

|---|---|---|---|---|

| Cu(II) | Piperazine N atoms | Square-planar | Antimicrobial agents |

Stability and Degradation

The compound decomposes under strong acidic or alkaline conditions:

-

Acidic Hydrolysis: Piperazine ring protonation leads to cleavage at pH < 2.

-

Alkaline Degradation: Quinoline ring undergoes hydroxylation at pH > 12 .

Comparative Reactivity

The methyl group reduces steric hindrance compared to bulkier substituents, enhancing reaction rates at the 4-position. Piperazine’s electron-donating nature activates the quinoline ring for electrophilic substitution .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-4-(piperazin-1-yl)quinoline hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the development of derivatives with enhanced pharmacological properties. The compound has been investigated for potential antimicrobial , antiviral , and anticancer activities.

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its effectiveness suggests potential as a new antibiotic candidate.

Antiviral Activity : In vitro studies have shown that it may inhibit viral replication, particularly against viruses like dengue and Zika. The mechanism appears to involve interference with viral entry or uncoating, making it a candidate for further antiviral drug development.

Anticancer Properties : The compound has been explored for its anticancer effects, particularly its ability to modulate cellular signaling pathways that influence cancer cell proliferation and survival. Studies are ongoing to elucidate its specific mechanisms of action in cancer therapy .

Biological Probes

The compound is also being investigated as a biological probe to study cellular processes. Its ability to interact with specific enzymes and receptors makes it valuable for understanding biochemical pathways involved in various diseases .

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its properties allow it to act as a catalyst in various reactions, enhancing the efficiency of synthetic pathways in organic chemistry .

Antimicrobial Studies

A study demonstrated that this compound exhibited potent antimicrobial activity against multidrug-resistant bacterial strains. The findings suggest that modifications to its structure could further enhance its efficacy as an antibiotic agent .

Antiviral Research

In another investigation focusing on antiviral properties, the compound showed promising results in inhibiting the replication of Zika virus in vitro. Researchers noted that its mechanism likely involves disrupting early stages of viral infection, highlighting its potential as a therapeutic agent against emerging viral diseases .

Anticancer Applications

Recent studies have explored the compound's role in cancer therapy, particularly in breast cancer models where it was found to inhibit tumor growth by inducing apoptosis in cancer cells. This suggests a multifaceted approach to cancer treatment using derivatives of this compound .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperazin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Quinoline Core

Modifications at positions 2, 4, 6, and 7 of the quinoline core significantly alter physicochemical and biological properties. Key analogs include:

Table 1: Substituent-Driven Comparisons

Key Observations :

Piperazine Ring Modifications

The piperazine ring is a critical pharmacophore. Modifications include sulfonylation, methylation, or incorporation into fused systems:

Table 2: Piperazine Modifications

Key Observations :

- Methylation (): Improves metabolic stability by blocking oxidative deamination, a common degradation pathway for piperazine-containing drugs.

Biological Activity

2-Methyl-4-(piperazin-1-yl)quinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1051369-30-2

- Molecular Formula : C13H16ClN3

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and related compounds. Notably, derivatives of piperazinylquinoline have shown promising activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values :

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 2-Methyl-4-(piperazin-1-yl)quinoline | Staphylococcus aureus (ATCC 25923) | 10 |

| Other derivatives | Pseudomonas aeruginosa (ATCC 10145) | No significant activity |

The compound exhibited selective antibacterial activity against Staphylococcus aureus, a Gram-positive bacterium known for its resistance to multiple antibiotics. The MIC value indicates that it can inhibit bacterial growth effectively at low concentrations .

In silico studies have provided insights into the mechanism of action for this compound. Molecular docking simulations revealed that this compound interacts with key protein targets in S. aureus, disrupting cellular processes and compromising cell membrane integrity. The binding affinity and interaction profiles suggest that the compound penetrates binding pockets effectively, establishing multiple interactions with essential amino acid residues .

Study 1: Antibacterial Efficacy

A study conducted on various piperazinylquinoline derivatives, including this compound, demonstrated significant antibacterial effects. The research focused on both Gram-positive and Gram-negative strains. The results indicated that while the compound was effective against S. aureus, it showed limited activity against P. aeruginosa, suggesting a selective mechanism of action .

Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship of quinoline derivatives revealed that modifications at specific positions on the quinoline ring could enhance antibacterial efficacy. Compounds with hydrophobic side chains exhibited improved MIC values against S. aureus, indicating that structural optimization is key to developing more potent derivatives .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 2-Methyl-4-(piperazin-1-yl)quinoline hydrochloride?

Answer:

The synthesis typically involves nucleophilic substitution reactions between a halogenated quinoline precursor (e.g., 4-chloro-2-methylquinoline) and piperazine under reflux in polar aprotic solvents like DMF or acetonitrile. Post-reaction, the hydrochloride salt is precipitated using HCl and purified via recrystallization or column chromatography. Characterization is critical:

- 1H/13C NMR confirms substitution patterns and piperazine integration.

- HPLC (≥95% purity) and elemental analysis validate stoichiometry.

- Mass spectrometry (ESI-MS) verifies molecular ion peaks .

Advanced: How can computational chemistry enhance reaction optimization for this compound?

Answer:

Quantum mechanical calculations (e.g., DFT) predict transition states and energy barriers to identify optimal reaction pathways. Coupled with Design of Experiments (DoE) , variables (temperature, solvent, stoichiometry) are systematically tested with minimal experimental runs. For instance:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 80–120°C | 100°C |

| Solvent | DMF, MeCN, THF | DMF |

| Molar Ratio | 1:1 to 1:1.5 | 1:1.2 |

| Post-synthesis, computational feedback refines models using experimental data, reducing development time by ~40% . |

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Answer:

- NMR Spectroscopy : 1H NMR (DMSO-d6) should show distinct quinoline aromatic signals (δ 7.5–8.5 ppm) and piperazine protons (δ 2.5–3.5 ppm).

- HPLC-MS : Retention time and mass-to-charge ratio (e.g., m/z 272.1 for [M+H]+) confirm identity.

- X-ray crystallography (if single crystals are obtained) resolves 3D conformation, critical for structure-activity studies .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar quinoline-piperazine derivatives?

Answer:

Discrepancies in bioactivity (e.g., anti-inflammatory vs. negligible effects) may arise from:

- Varied assay conditions (cell lines, incubation times).

- Solubility differences (DMSO vs. saline vehicles).

Methodological Solutions : - Standardize assays using OECD guidelines (e.g., fixed IC50 determination protocols).

- Perform molecular docking (AutoDock Vina) to compare binding affinities across receptor isoforms.

- Validate with in vitro models (e.g., RAW 264.7 macrophages for nitric oxide inhibition) under controlled pH and temperature .

Advanced: What strategies minimize byproduct formation during piperazine coupling reactions?

Answer:

Common byproducts (e.g., di-substituted quinolines) arise from excess piperazine or prolonged heating. Mitigation includes:

- Stoichiometric control : Limit piperazine to 1.2 equivalents.

- Scavenging agents : Add molecular sieves to absorb residual water.

- Real-time monitoring : Use FT-IR to track amine peak disappearance (1650–1600 cm⁻¹).

- Purification : Employ flash chromatography (silica gel, CH2Cl2:MeOH 9:1) to isolate the target compound .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage : In airtight containers under nitrogen at –20°C to prevent hygroscopic degradation.

- Stability tests : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks for decomposition (e.g., oxidation byproducts).

- Light sensitivity : Amber glass vials prevent photolytic cleavage of the piperazine-quinoline bond .

Advanced: How can reaction kinetics inform scalable synthesis protocols?

Answer:

- Rate Law Determination : Use pseudo-first-order kinetics under excess piperazine. Plot ln([reactant]) vs. time to calculate activation energy (Ea) via the Arrhenius equation.

- Scale-up challenges : Heat dissipation in batch reactors may require segmented addition of reagents. Computational fluid dynamics (CFD) simulations optimize mixing efficiency in pilot-scale reactors .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite.

- Disposal : Follow EPA guidelines for halogenated waste (D003 code) .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : SwissADME estimates bioavailability (%F = 65–78), blood-brain barrier penetration (logBB = –0.3), and CYP450 inhibition.

- Molecular Dynamics (MD) : GROMACS simulates membrane permeability (logP = 2.1 ± 0.2).

- Toxicity : ProTox-II flags potential hepatotoxicity (Probability = 0.72) .

Advanced: How do structural modifications impact the compound’s receptor binding efficacy?

Answer:

- Piperazine substitution : Replacing methyl with cyclopropyl (logD = 1.8 → 2.4) enhances lipophilicity and CNS penetration.

- Quinoline modifications : Adding electron-withdrawing groups (e.g., –Cl at C6) increases binding to serotonin receptors (Ki = 12 nM vs. 45 nM for parent compound).

- SAR Studies : Co-crystallization with 5-HT2A receptors (PDB: 6WGT) identifies critical hydrogen bonds at Asp155 and hydrophobic interactions with Phe339 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.